![molecular formula C21H24Cl3N3O B560093 SAR7334 hydrochloride CAS No. 1333207-63-8](/img/structure/B560093.png)
SAR7334 hydrochloride
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Overview
Description
SAR7334 hydrochloride is a potent and specific inhibitor of TRPC6 (Transient Receptor Potential Canonical 6), with an IC50 of 7.9 nM . It is selective for TRPC6 over TRPC4 and TRPC5 .
Molecular Structure Analysis
The molecular formula of SAR7334 hydrochloride is C21H24Cl3N3O . Its molecular weight is 440.8 g/mol . The structure includes a benzonitrile group .
Scientific Research Applications
Antiviral Activity of Hydroxychloroquine : Yao et al. (2020) discussed the in vitro antiviral activity of hydroxychloroquine against SARS-CoV-2 and proposed optimized dosing for treatment (Yao et al., 2020).
Hydroxychloroquine and Azithromycin for COVID-19 : Gautret et al. (2020) evaluated the combination of hydroxychloroquine and azithromycin in treating COVID-19 patients and reported a significant reduction in viral load (Gautret et al., 2020).
Efficacy of Chloroquine and Hydroxychloroquine in COVID-19 : Meo et al. (2020) conducted a study to investigate the efficacy of chloroquine and hydroxychloroquine in treating COVID-19, finding supportive evidence for their use (Meo et al., 2020).
Antioxidant Properties of Hydroxycinnamic Acids : Razzaghi-Asl et al. (2013) reviewed the structure-activity relationships of hydroxycinnamic acids, which are phytochemicals with significant antioxidant properties (Razzaghi-Asl et al., 2013).
Review of Hydroxychloroquine and Chloroquine for COVID-19 : Pastick et al. (2020) conducted a narrative review on the use of hydroxychloroquine and chloroquine in COVID-19, discussing existing studies and calling for more randomized controlled trials (Pastick et al., 2020).
Solubility of Sarpogrelate Hydrochloride : Ha et al. (2017) determined the solubility of sarpogrelate hydrochloride in various solvents at different temperatures, providing valuable data for its formulation and production (Ha et al., 2017).
Pharmacokinetic Analysis of Sarpogrelate Hydrochloride : Shimizu et al. (1999) analyzed the pharmacokinetics and antiplatelet effects of sarpogrelate hydrochloride, contributing to understanding its therapeutic applications (Shimizu et al., 1999).
In Silico Models for Drug Regulation : Benigni et al. (2020) discussed the use of in silico approaches, including QSAR methods, for the assessment of drug safety, which is relevant to the study of new compounds like SAR7334 hydrochloride (Benigni et al., 2020).
Discovery of Potent Tubulin Polymerization Inhibitors : Cui et al. (2020) investigated the SAR of 1-methyl-1,4-dihydroindeno[1,2-c]pyrazoles, which could be a relevant approach for studying SAR7334 hydrochloride (Cui et al., 2020).
properties
IUPAC Name |
4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMYIKNZNTZSJX-IQJQELQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SAR7334 hydrochloride |
Citations
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